(5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O2/c1-15-25-20(27-19-5-3-4-8-24-19)14-21(26-15)28-9-11-29(12-10-28)22(30)17-13-16(23)6-7-18(17)31-2/h3-8,13-14H,9-12H2,1-2H3,(H,24,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOMOKKMEMXSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including interaction with various biological targets, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a complex structure with distinct moieties:
- 5-Chloro-2-methoxyphenyl : This aromatic ring may enhance lipophilicity and receptor binding.
- Piperazine and pyrimidine derivatives : These groups are often associated with diverse pharmacological activities, including anticancer and antimicrobial effects.
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant enzyme inhibitory activities. For instance, studies have shown that pyrimidine derivatives can inhibit various kinases, which are critical in signaling pathways related to cancer and inflammation. The compound's piperazine and pyrimidine components suggest potential inhibition of kinases such as PfGSK3 and PfPK6, which are involved in malaria pathogenesis .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated through in vitro assays against various cancer cell lines. For example, compounds with similar piperazine and pyrimidine scaffolds demonstrated promising antiproliferative effects in the NCI-60 cell line screening, indicating that our compound may also exhibit similar properties .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HOP-92 (NSCL) | 10 | Cytostatic activity |
| HCT-116 (Colorectal) | 10 | Moderate activity |
| SK-BR-3 (Breast) | 10 | Moderate activity |
3. Antimicrobial Properties
The compound's structural features may confer antibacterial properties. A related study showed that piperazine derivatives possess significant antibacterial activity against various strains, suggesting that our compound could similarly inhibit bacterial growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
- Chloro and methoxy substitutions : These groups may enhance the binding affinity to biological targets by modulating electronic properties.
- Pyridine and piperazine rings : These moieties contribute to the overall pharmacological profile by facilitating interactions with enzymes and receptors.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique aspects of our target compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-chloro-2-methylphenyl)acetamide | Lacks thiomorpholine and pyrimidine rings | Lower biological activity |
| 2-(3-thiomorpholinopyrazin-2-yl)thioacetamide | Lacks chloro-substituted phenyl ring | Different reactivity profile |
| N-(6-pyridinyl)-thioacetamide | Contains pyridine but lacks methoxy group | Different electronic properties affecting reactivity |
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Antimalarial Activity : A study identified novel inhibitors targeting PfGSK3, demonstrating IC50 values in the nanomolar range for structurally related compounds . This suggests that our compound may also exhibit potent antimalarial properties.
- Cancer Cell Line Studies : In vitro evaluations of piperazine derivatives showed significant cytotoxic effects against multiple cancer types, supporting the hypothesis that our compound could be an effective anticancer agent .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to (5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone. For instance, derivatives with piperazine moieties have shown promising antiproliferative activity against various cancer cell lines. In one study, specific analogs demonstrated significant cytostatic activity against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines, achieving growth inhibition values exceeding 40% at concentrations as low as 10 μM .
Mechanism of Action
The mechanism of action for these compounds often involves the inhibition of specific kinases involved in cancer cell proliferation. The structural features of the compound facilitate binding to these targets, enhancing its efficacy as a therapeutic agent. Computational studies predict favorable interactions with kinase receptors, indicating a pathway for further drug development .
Neuropharmacology
Cognitive Enhancers
Compounds containing piperazine and pyrimidine structures have been investigated for their potential as cognitive enhancers. Research indicates that these compounds may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Enhanced binding affinity to metabotropic glutamate receptors has been noted, which is crucial for synaptic plasticity and memory formation .
Potential in Treating Neurodegenerative Diseases
The neuroprotective properties of similar compounds suggest their utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By targeting specific receptor sites, these compounds may help mitigate neuroinflammation and promote neuronal survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Modifications in the piperazine or pyrimidine rings can significantly influence biological activity. For example, substituents on the pyrimidine ring can enhance solubility and bioavailability, while modifications on the piperazine moiety can improve receptor selectivity .
Data Tables
The following table summarizes key findings related to the pharmacological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
